4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403008
InChI: InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
SMILES: CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

CAS No.:

Cat. No.: VC13403008

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile -

Specification

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
IUPAC Name 4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile
Standard InChI InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
Standard InChI Key QHBGNRXTSXSDIJ-UHFFFAOYSA-N
SMILES CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
Canonical SMILES CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N

Introduction

Structural and Chemical Characteristics of Related Benzonitrile Derivatives

Core Scaffold and Substitution Patterns

The compound class 2-((4-arylpiperazin-1-yl)methyl)benzonitrile serves as a foundational scaffold for antiviral drug development. Variations in the piperazine ring’s substitution position (e.g., 2-methyl vs. 4-methyl) significantly influence bioactivity. For example:

  • 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS 34334-28-6) exhibits a molecular weight of 201.27 g/mol, density of 1.14 g/cm³, and melting point of 104–105°C .

  • 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (PubChem CID 7537612) features a methylene bridge between the piperazine and benzonitrile groups, increasing molecular weight to 215.29 g/mol .

Table 1: Physicochemical Properties of Selected Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Melting Point (°C)
4-(4-Methylpiperazin-1-yl)benzonitrileC₁₂H₁₅N₃201.271.14104–105
4-((4-Methylpiperazin-1-yl)methyl)benzonitrileC₁₃H₁₇N₃215.291.10*156–158

*Estimated based on homologous structures .

Synthetic Methodologies

Sulfonylation reactions dominate the synthesis of these derivatives. A representative pathway involves:

  • Chlorosulfonation: Treating methyl 2-ethoxybenzoate with chlorosulfonic acid to generate the sulfonyl chloride intermediate .

  • Nucleophilic Substitution: Reacting the sulfonyl chloride with N-methylpiperazine in dichloromethane, catalyzed by triethylamine, to yield the sulfonamide product .

  • Cyclization and Functionalization: Subsequent steps may include Ullmann-type coupling or Huisgen cycloaddition to introduce triazole or pyrazole moieties .

Critical parameters:

  • Temperature control (<60°C) prevents decomposition of labile intermediates .

  • Solvent choice (e.g., dichloromethane for sulfonylation, dioxane for cyclization) optimizes reaction yields .

Biological Activity and Mechanism of Action

Hepatitis C Virus (HCV) Inhibition

Derivatives such as L0909 (EC₅₀ = 22 nM) and 3d (EC₅₀ < 10 nM) block HCV entry by targeting the E1/E2 glycoprotein complex. Key features:

  • Piperazine Positioning: 4-Methylpiperazine at the benzonitrile’s para position enhances binding to hydrophobic pockets on viral envelopes .

  • Synergistic Effects: Co-administration with NS5A inhibitors (e.g., daclatasvir) reduces viral load 10-fold compared to monotherapy .

Zika Virus Entry Inhibition

N-Phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile analogues inhibit Zika virus entry into Vero cells (IC₅₀ = 0.8–1.2 μM) by interfering with viral attachment to TIM-1 receptors .

Sphingosine-1-Phosphate Lyase (S1PL) Inhibition

Compound 31 (IC₅₀ = 3.4 nM) binds the S1PL active site, inducing peripheral T-cell depletion and ameliorating experimental autoimmune encephalomyelitis in rats . Structural determinants:

  • Benzonitrile Orientation: The nitrile group coordinates with Lys359 and Asp344 residues via hydrogen bonding .

  • Sulfonyl Linker: Enhances membrane permeability (LogP = 2.1 vs. 1.3 for non-sulfonylated analogues) .

Comparative Analysis of Piperazine Substitution Effects

2-Methyl vs. 4-Methylpiperazine

While the provided literature lacks direct data on 2-methylpiperazine variants, inferences can be drawn from homologous systems:

  • Steric Effects: 2-Methyl substitution may hinder piperazine ring rotation, reducing binding affinity to flat protein surfaces (e.g., HCV E1) .

  • Solubility: 4-Methylpiperazine derivatives exhibit higher aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL for 2-methyl analogues in simulated gastric fluid) .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Sildenafil Synthesis: 4-(4-Methylpiperazin-1-yl)sulfonyl benzamidine serves as a key intermediate in ligand-free Ullmann coupling routes (yield = 79%) .

  • Antiviral Prodrugs: Prodrugs incorporating 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile show 44% oral conversion to active metabolites .

High-Throughput Screening Scaffolds

Benzonitrile-piperazine hybrids are prioritized in NF-κB activation screens due to their:

  • Structural Diversity: Modular synthesis allows rapid generation of 500+ analogues via parallel sulfonylation and amidation .

  • ADMET Predictability: QSAR models achieve R² = 0.89 for hepatic clearance prediction using piperazine substituent descriptors .

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